molecular formula C23H25N5O4 B11005683 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue: B11005683
Poids moléculaire: 435.5 g/mol
Clé InChI: YNYIPMFTUVWMCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining benzimidazole and quinazolinone pharmacophores. The benzimidazole moiety enhances hydrogen-bonding interactions with biological targets, while the quinazolinone core contributes to electron-deficient aromatic systems, often critical for enzyme inhibition.

Propriétés

Formule moléculaire

C23H25N5O4

Poids moléculaire

435.5 g/mol

Nom IUPAC

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C23H25N5O4/c1-14-25-18-12-20(32-3)19(31-2)11-15(18)23(30)28(14)13-22(29)24-10-6-9-21-26-16-7-4-5-8-17(16)27-21/h4-5,7-8,11-12H,6,9-10,13H2,1-3H3,(H,24,29)(H,26,27)

Clé InChI

YNYIPMFTUVWMCO-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC)OC

Origine du produit

United States

Méthodes De Préparation

Benzimidazole Core Formation

Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or derivatives under acidic conditions. For the propylamine side chain, a two-step alkylation-reduction strategy is employed:

  • Alkylation of 2-chloromethylbenzimidazole :

    • React 2-chloromethyl-1H-benzimidazole with acrylonitrile in the presence of a base (e.g., K₂CO₃) to form 3-(1H-benzimidazol-2-yl)propanenitrile.

    • Conditions : DMF, 80°C, 6–8 h.

  • Reduction of Nitrile to Amine :

    • Reduce the nitrile group using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield 3-(1H-benzimidazol-2-yl)propan-1-amine.

    • Yield : ~75–85%.

Synthesis of 2-(6,7-Dimethoxy-2-Methyl-4-Oxoquinazolin-3(4H)-yl)Acetic Acid

Quinazolinone Ring Construction

Quinazolinones are synthesized via cyclization of anthranilic acid derivatives. A base-promoted nucleophilic aromatic substitution (SNAr) reaction is effective for introducing substituents:

  • Formation of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one :

    • React 2-fluoro-4,5-dimethoxy-N-methylbenzamide with formamidine acetate in ethylene glycol monomethyl ether at 130°C.

    • Mechanism : SNAr displacement of fluorine by the amide nitrogen, followed by cyclization.

    • Yield : ~70%.

  • Introduction of Acetic Acid Side Chain :

    • Alkylate the quinazolinone at N3 with ethyl bromoacetate, followed by saponification using NaOH to yield the carboxylic acid.

    • Conditions : K₂CO₃ in DMF, 60°C, 4 h.

Amide Coupling to Assemble the Target Molecule

The final step involves coupling the benzimidazole-propylamine and quinazolinone-acetic acid via an amide bond. Carbodiimide-based coupling agents are preferred for efficiency:

  • Activation of Carboxylic Acid :

    • Treat 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid with EDCl/HOBt in anhydrous DCM.

  • Reaction with Amine :

    • Add 3-(1H-benzimidazol-2-yl)propan-1-amine and stir at room temperature for 12–24 h.

    • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (CHCl₃:MeOH = 9:1).

    • Yield : ~60–70%.

Analytical Validation and Characterization

Critical analytical data for intermediates and the final compound include:

Parameter Benzimidazole-Propylamine Quinazolinone-Acetic Acid Final Product
Melting Point 119–121°C198–200°C215–217°C (dec.)
¹H NMR (δ, ppm) 7.45 (m, 4H, Ar-H)6.82 (s, 2H, Ar-H)7.52 (m, 4H, Ar-H)
MS (m/z) 191 [M+H]⁺307 [M+H]⁺435 [M+H]⁺

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for benzimidazole and quinazolinone formation. For example, cyclocondensation of o-phenylenediamine with carboxylic acids under microwave (150°C, 20 min) improves yields to >85%.

One-Pot Strategies

Copper-catalyzed tandem reactions enable simultaneous ring formation and functionalization. For instance, CuI/K₂CO₃ in DMF facilitates Ullmann-type coupling between halogenated intermediates and amines.

Challenges and Troubleshooting

  • Regioselectivity in Quinazolinone Substitution : Use of electron-withdrawing groups (e.g., methoxy) directs substitution to specific positions.

  • Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use mild conditions (e.g., room temperature).

  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc → MeOH) resolves polar by-products .

Analyse Des Réactions Chimiques

Types de réactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-diméthoxy-2-méthyl-4-oxoquinazolin-3(4H)-yl)acétamide peut subir diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

    Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les substituants présents sur les cycles benzimidazole et quinazolinone.

Réactifs et conditions courants

    Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

    Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.

    Substitution : Agents halogénants, nucléophiles et électrophiles.

Principaux produits formés

    Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

    Réduction : Formation de dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.

    Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes existants.

Applications De Recherche Scientifique

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds with benzimidazole and quinazoline structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can inhibit the proliferation of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Compounds containing benzimidazole and quinazoline frameworks have demonstrated anti-inflammatory properties in various models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of synthesized benzimidazole derivatives similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another study, a series of benzimidazole and quinazoline derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that modifications to the structure could enhance efficacy .

Mécanisme D'action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The quinazolinone moiety can interact with various proteins and receptors, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Quinazolinone-Based Acetamides

The compound shares structural similarities with 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (). A study by Alagarsamy et al. demonstrated that substituents on the quinazolinone ring significantly influence anti-inflammatory activity. For example:

Compound Substituents Anti-inflammatory Activity (vs. Diclofenac) Ulcerogenic Potential
Reference 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 1.2× potency Moderate (lower than aspirin)
Target Compound 6,7-Dimethoxy-2-methylquinazolinone + benzimidazole-propyl Predicted higher solubility Unknown

Key Differences :

  • The 6,7-dimethoxy groups in the target compound may enhance solubility and membrane permeability compared to the phenyl group in Alagarsamy’s derivatives .

Coumarin-Thiazolidinone Hybrids ()

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides share a similar acetamide linker but differ in core heterocycles:

Feature Coumarin-Thiazolidinone Hybrids Target Compound
Core Structure Coumarin (chromenone) + thiazolidinone Benzimidazole + quinazolinone
Synthesis Mercaptoacetic acid + ZnCl₂ (12-hour reflux) Not detailed in evidence
Bioactivity Antimicrobial (hypothesized) Likely anti-inflammatory/kinase inhibition

Functional Implications :

  • The coumarin-thiazolidinone hybrids prioritize π-π stacking (chromenone), while the target compound’s dimethoxyquinazolinone favors polar interactions .

Benzo[b][1,4]oxazin Derivatives ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature a benzooxazin core instead of benzimidazole:

Parameter Benzooxazin Derivatives Target Compound
Synthesis Cs₂CO₃/DMF, room temperature Likely multi-step (benzimidazole + quinazolinone coupling)
Bioactivity Unspecified (structural focus) Hypothesized kinase inhibition
Stability Moderate (oxazinone ring) Higher (rigid quinazolinone)

Notable Contrast:

    Activité Biologique

    N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines elements of benzimidazole and quinazoline, two classes known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound can be represented by the following structural formula:

    CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

    Where x,y,z,x,y,z, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific molecular formula and weight can be derived from its structural representation.

    The biological activity of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is primarily attributed to its ability to interact with various biological targets:

    • DNA Binding : Similar to other benzimidazole derivatives, this compound exhibits a strong affinity for DNA minor grooves. This property is crucial for its potential as an antimicrobial agent as it can selectively target bacterial DNA over mammalian DNA .
    • Topoisomerase Inhibition : The compound may inhibit bacterial topoisomerases more effectively than human topoisomerases. This selectivity is significant in developing antibiotics that minimize cytotoxic effects on human cells while effectively combating bacterial infections .

    Antimicrobial Activity

    Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance:

    • Cytotoxicity Profile : Studies have demonstrated that certain benzimidazole analogues exhibit lower cytotoxicity towards mammalian cells while effectively clearing bacterial infections in vitro .
    • Inhibition Concentration : The IC50 values for human topoisomerase I are reported to be significantly higher than those for bacterial topoisomerase I, indicating a favorable therapeutic index for potential antibiotic applications .

    Cytotoxic Potential

    Recent studies have highlighted the cytotoxic potential of 6,7-dimethoxyquinazolines, which share structural similarities with our compound. These derivatives have been shown to have cytotoxic effects independent of their α1-adrenoceptor blocking activities . The implications of this finding suggest that N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide may also possess similar properties.

    Study 1: Antibacterial Efficacy

    A study focused on the synthesis and evaluation of new benzimidazole analogues found that compounds with enhanced DNA binding capabilities demonstrated significant antibacterial activity against resistant strains of bacteria. The results indicated a promising avenue for developing new antimicrobial therapies based on the structure of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide .

    Study 2: Cytotoxicity Assessment

    In vitro assays were conducted to assess the cytotoxicity of related compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential application in cancer therapy for compounds structurally related to our target compound .

    Q & A

    Q. What are the key steps in synthesizing N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide?

    The synthesis typically involves:

    • Coupling reactions : Reacting benzimidazole derivatives with quinazolinone-acetamide intermediates under reflux conditions (e.g., 100°C for 4–12 hours) in polar aprotic solvents like methanol or DMF .
    • Purification : Recrystallization from methanol or ethanol to isolate the solid product, monitored via TLC (silica gel plates, solvent ratios like ethyl acetate/hexane) .
    • Catalysts : Use of agents like N,N′-carbonyldiimidazole (CDI) or ZnCl₂ to facilitate amide bond formation or cyclization .

    Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

    • 1H NMR : Identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, quinazolinone carbonyls at δ 165–170 ppm) .
    • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
    • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
    • TLC : Monitors reaction progress and purity (Rf values compared to standards) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield?

    Key variables include:

    • Temperature control : Prolonged reflux (e.g., 10–12 hours) enhances cyclization efficiency in multi-step syntheses .
    • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while methanol aids recrystallization .
    • Catalyst loading : Adjusting CDI or ZnCl₂ concentrations (e.g., 0.1–0.2 equivalents) minimizes side reactions .
    • Workup protocols : Sequential washing with sodium bicarbonate (5% w/v) and water removes acidic by-products .

    Q. How should researchers resolve contradictions in biological activity data?

    • Target validation : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets like kinases or inflammatory mediators .
    • Dose-response studies : Establish EC₅₀/IC₅₀ curves across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to rule off-target effects .
    • Structural analogs : Compare activity of derivatives (e.g., nitro-substituted benzimidazoles) to identify pharmacophore requirements .

    Q. What strategies are effective for modifying the compound to enhance solubility without compromising bioactivity?

    • PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
    • Salt formation : Use hydrochloride or sodium salts of the quinazolinone moiety .
    • Prodrug design : Mask polar groups (e.g., methoxy substituents) with enzymatically cleavable esters .

    Methodological Considerations

    Q. How to design a stability study for this compound under physiological conditions?

    • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation products via HPLC-MS .
    • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C) .
    • Light sensitivity : Store samples under UV/visible light (λ = 300–800 nm) and monitor photodegradation via UV-Vis spectroscopy .

    Q. What computational methods predict binding modes with biological targets?

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR kinases) .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
    • QSAR models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.